

# Total Synthesis of L-156,373: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



**Application Note** 

For Research Use Only

### **Abstract**

This document provides a comprehensive experimental protocol for the total synthesis of L-156,373, a potent oxytocin receptor antagonist. The synthesis is based on the first reported total synthesis by Elbatrawi, Y. M., Kang, C. W., & Del Valle, J. R. (2018), which employs a submonomer approach for the construction of the key D-Piz-L-Piz dipeptide subunit and the synthesis of a novel N-hydroxy-L-isoleucine building block. This protocol includes detailed methodologies for the synthesis of key intermediates and the final macrocyclization, with quantitative data presented in tabular format for clarity. Additionally, diagrams illustrating the synthetic workflow and the relevant biological signaling pathway are provided to aid researchers in replicating and understanding this complex synthesis.

### Introduction

L-156,373 is a non-ribosomal peptide natural product isolated from Streptomyces silvensis. It exhibits high affinity for the oxytocin receptor, making it a valuable tool for studying oxytocin-mediated physiological processes and a potential lead compound in drug development, particularly for conditions related to uterine contractions. The total synthesis of L-156,373 presents significant challenges due to the presence of several non-proteinogenic amino acids,



including a D-piperazic acid (Piz) and L-piperazic acid dipeptide subunit and a novel N-hydroxy-L-isoleucine residue.

The synthetic strategy outlined herein follows a convergent approach, wherein key building blocks are synthesized and then coupled to assemble the linear precursor, which is subsequently cyclized to afford the natural product. This protocol is intended for researchers, scientists, and drug development professionals with a strong background in organic synthesis.

### **Data Presentation**

Table 1: Synthesis of N-Hydroxyisoleucine Derivative 11

| Step | Intermediate | Reagents and<br>Conditions                                                            | Yield (%) |
|------|--------------|---------------------------------------------------------------------------------------|-----------|
| 1    | 10           | H-D-allo-lle-OH,<br>NaNO2, H2SO4, KBr,<br>PPh3, Imidazole, I2,<br>PMB-OH              | 62        |
| 2    | 11           | 10, N,O-di-Alloc-<br>hydroxylamine, PPh <sub>3</sub> ,<br>DIAD, THF; then TFA,<br>DCM | -         |

**Table 2: Assembly of Linear Pentapeptide 16** 



| Step | Intermediate                 | Reagents and<br>Conditions                                                            | Yield (%)         |
|------|------------------------------|---------------------------------------------------------------------------------------|-------------------|
| 1    | 12                           | HATU-mediated couplings (3 steps)                                                     | 71                |
| 2    | 13                           | 12, Piperidine, DMF;<br>then oxaziridine                                              | -                 |
| 3    | 14                           | 13, Ghosez's reagent,<br>NaHCO <sub>3</sub> , DCM                                     | -                 |
| 4    | 15                           | 14, N-amination                                                                       | 84                |
| 5    | Intermediate<br>Pentapeptide | 15, 11 (as acid chloride)                                                             | -                 |
| 6    | 16                           | Intermediate Pentapeptide, Pd(PPh3)4, PhSiH3, DCM; then Cbz-Phe- OH, Ghosez's reagent | 47 (over 3 steps) |

Table 3: Macrolactamization and Final Deprotection

| Step | Intermediate        | Reagents and Conditions                | Yield (%)         |
|------|---------------------|----------------------------------------|-------------------|
| 1    | Zwitterion          | 16, H <sub>2</sub> , Pd/C, MeOH        | -                 |
| 2    | 17                  | Zwitterion, HATU,<br>DIEA, DMF         | 82 (over 2 steps) |
| 3    | Dimesylate          | 17, TBAF, THF; then<br>MsCl, Et₃N, DCM | -                 |
| 4    | Protected L-156,373 | Dimesylate, K₂CO₃,<br>DMF              | -                 |
| 5    | L-156,373 (1)       | Protected L-156,373,<br>TFA, DCM       | 41 (over 3 steps) |



# Experimental Protocols Synthesis of N-Hydroxyisoleucine Derivative 11

Step 1: Synthesis of Intermediate 10

To a solution of H-D-allo-Ile-OH in aqueous H<sub>2</sub>SO<sub>4</sub> is added a solution of NaNO<sub>2</sub> in water at 0 °C. The mixture is stirred for a specified time, followed by the addition of KBr. The resulting α-bromo acid is then subjected to esterification with p-methoxybenzyl alcohol (PMB-OH) using triphenylphosphine (PPh<sub>3</sub>) and imidazole. The crude product is purified by column chromatography to afford intermediate 10 (62% yield).

Step 2: Synthesis of Building Block 11

A solution of intermediate 10, N,O-di-Alloc-hydroxylamine, and PPh<sub>3</sub> in anhydrous THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified. The resulting ester is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the PMB ester, yielding the carboxylic acid building block 11.

## **Assembly of the Linear Pentapeptide Precursor 16**

Step 1: Synthesis of Tripeptide 12

The synthesis of the tripeptide fragment 12 is accomplished through a series of three HATU-mediated peptide coupling reactions, starting from commercially available amino acid derivatives. The overall yield for these three steps is 71%.[1]

Step 2: N-Amination to form 13

The Fmoc protecting group of 12 is removed by treatment with piperidine in DMF. The resulting free amine is then reacted with an oxaziridine reagent to install the N-amino group, affording intermediate 13.[1]

Step 3: Acylation to form Tetrapeptide 14



Intermediate 13 is acylated with a suitable building block that has been pre-activated with Ghosez's reagent in the presence of NaHCO<sub>3</sub> in DCM to yield tetrapeptide 14.[1]

Step 4: Second N-Amination to form 15

Similar to the formation of 13, tetrapeptide 14 undergoes another N-amination step to give di-N-aminated intermediate 15 in 84% yield.[1]

Step 5: Coupling with N-Hydroxyisoleucine Derivative

The N-hydroxyisoleucine building block 11 is converted to its acid chloride using a suitable chlorinating agent (e.g., oxalyl chloride or Ghosez's reagent). This activated species is then reacted with 15 to form the pentapeptide intermediate.

Step 6: Final Elongation to form 16

The two Alloc protecting groups on the N-hydroxyisoleucine residue of the pentapeptide are removed using Pd(PPh<sub>3</sub>)<sub>4</sub> and a scavenger such as PhSiH<sub>3</sub> in DCM. The resulting free hydroxylamine and amine are then chemoselectively N-acylated with Cbz-protected phenylalanine, pre-activated as its acid chloride with Ghosez's reagent, to provide the fully elaborated linear precursor 16 in 47% yield over the final three steps.[1]

# Macrolactamization and Final Deprotection to L-156,373 (1)

Step 1: Hydrogenolysis to form the Zwitterionic Precursor

The terminal protecting groups (e.g., Cbz and benzyl ester) of the linear pentapeptide 16 are removed by palladium-catalyzed hydrogenolysis (H<sub>2</sub>, Pd/C) in methanol to yield the crude zwitterionic amino acid.

Step 2: Macrolactamization to form 17

The crude zwitterion is dissolved in DMF and subjected to high-dilution macrocyclization conditions using HATU and DIEA to promote the intramolecular amide bond formation, affording the cyclic peptide 17 in 82% yield over the two steps.[1]



#### Step 3 & 4: Formation of the Piperazic Acid Rings

The silyl ether protecting groups on the side chains destined to become the piperazic acid rings are removed using tetrabutylammonium fluoride (TBAF) in THF. The resulting diol is then converted to the corresponding dimesylate by treatment with methanesulfonyl chloride (MsCl) and a base such as triethylamine in DCM. This dimesylate is immediately treated with K<sub>2</sub>CO<sub>3</sub> in DMF to promote a double intramolecular cyclization, forming the two piperazic acid rings of the core structure.

#### Step 5: Final Deprotection to L-156,373 (1)

The final step involves the removal of the Boc protecting groups from the piperazic acid nitrogens. This is achieved by treating the protected macrocycle with a strong acid, typically trifluoroacetic acid in dichloromethane, to afford the natural product L-156,373 (1) in 41% yield over the final three steps. The structure of the synthetic L-156,373 was confirmed by comparing its ¹H NMR spectrum in C<sub>6</sub>D<sub>6</sub> with that reported for the natural product.[1]

# Visualizations Synthetic Workflow of L-156,373







Click to download full resolution via product page

Caption: Synthetic workflow for the total synthesis of L-156,373.

## **Signaling Pathway of Oxytocin Receptor Antagonism**





Click to download full resolution via product page

Caption: L-156,373 antagonism of the oxytocin receptor signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Total Synthesis of L-156,373: A Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608410#total-synthesis-of-l-156-373-experimental-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com